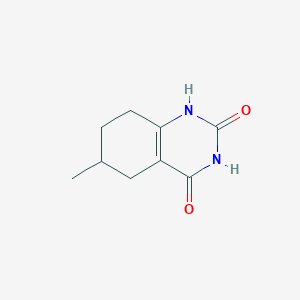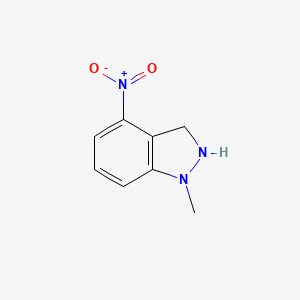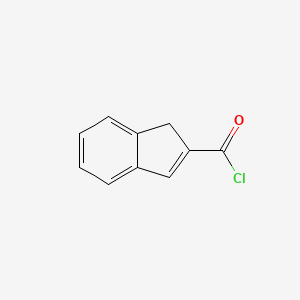![molecular formula C8H9N3O2 B11911523 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives under conditions of phase transfer catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated derivatives (e.g., bromopyridine). The reactions are typically carried out in solvents like acetonitrile, dimethylformamide, or dimethyl sulfoxide, and may require catalysts such as acids, bases, or phase transfer catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridine compounds. These products can have varied applications depending on their specific chemical properties and functional groups .
Scientific Research Applications
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a GABA A receptor positive allosteric modulator, proton pump inhibitor, and aromatase inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmitters, leading to potential therapeutic effects in conditions like anxiety and epilepsy . The compound may also inhibit enzymes such as proton pumps and aromatase, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist with potential antihypertensive properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Known for its antimicrobial features, this compound is synthesized through reactions involving halogenated derivatives.
Uniqueness
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione stands out due to its specific substitution pattern and the presence of both imidazole and pyridine rings.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,7-dimethyl-1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5-6(10-3-9-5)8(13)11(2)7(4)12/h3-4H,1-2H3,(H,9,10) |
InChI Key |
AXGGQQVOCUWNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=O)N(C1=O)C)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)





![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)


